Z-1-Nal-OH

Übersicht

Beschreibung

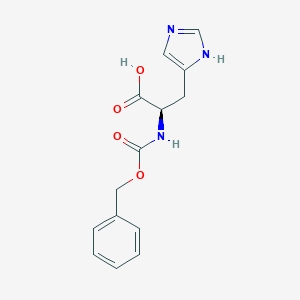

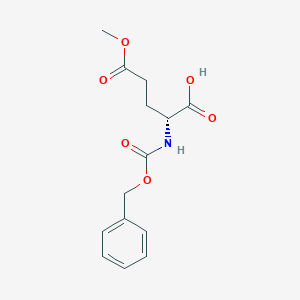

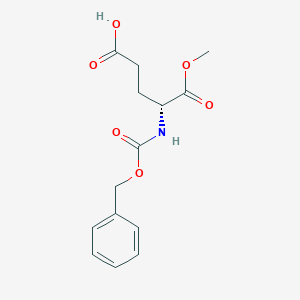

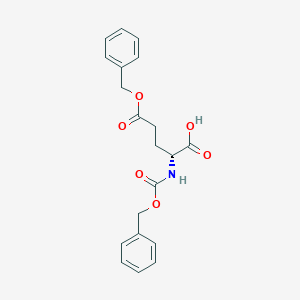

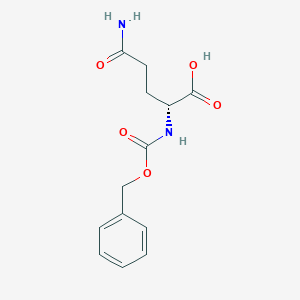

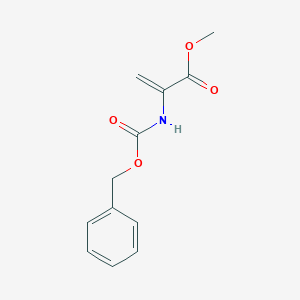

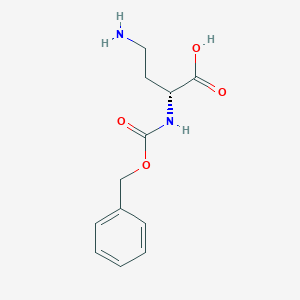

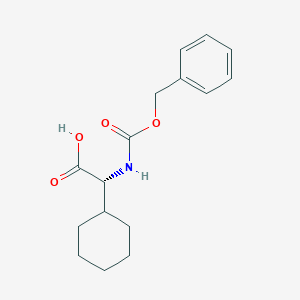

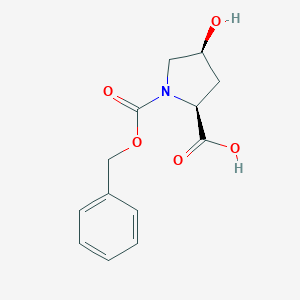

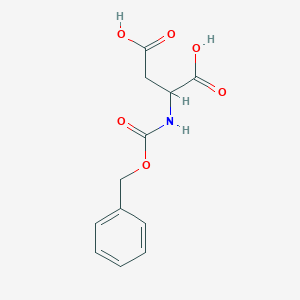

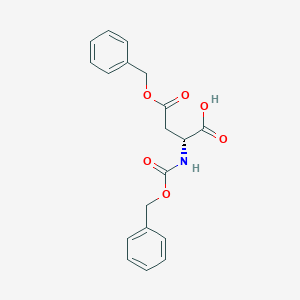

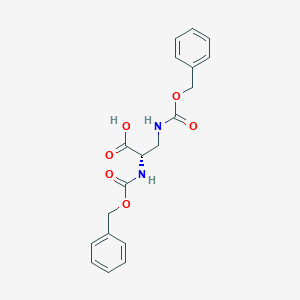

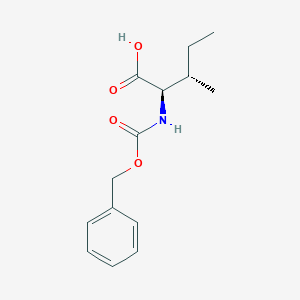

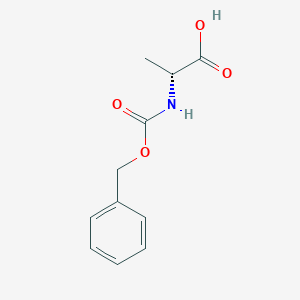

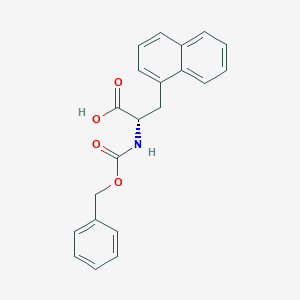

Z-1-Nal-OH, also known as Z-1-naphthylalanine hydroxamic acid, is a synthetic compound derived from naphthylalanine, a non-proteinogenic amino acid1. It has a molecular formula of C21H19NO42.

Synthesis Analysis

The synthesis of Z-1-Nal-OH involves a reaction with sodium hydroxide in tetrahydrofuran at 0 - 20°C for 2 hours3. The reaction steps involve (S)-2-(((benzyloxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid3.

Molecular Structure Analysis

The molecular structure of Z-1-Nal-OH consists of 21 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms2. The average mass is 349.380 Da and the mono-isotopic mass is 349.131409 Da2.

Chemical Reactions Analysis

The chemical reactions involving Z-1-Nal-OH are not explicitly mentioned in the search results. However, the synthesis process provides some insight into its reactivity3.

Physical And Chemical Properties Analysis

The physical and chemical properties of Z-1-Nal-OH are not explicitly mentioned in the search results. However, its molecular formula (C21H19NO4) and mass (349.380 Da) are known2.

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

- Z-1-NAL-OH is synthesized from (S)-2-amino-3-(naphthalen-1-yl)propanoic acid and benzyl carbonochloridate . The reaction is carried out with sodium hydroxide in tetrahydrofuran at 0 - 20°C for 2 hours . The yield of this reaction is approximately 89% .

- The synthesized Z-1-NAL-OH has a molecular formula of C21H19NO4 and a molecular weight of 349.38 .

-

Steel Industry

- Z-NAL is a type of steel that offers two to four times the corrosion resistance of galvanized steel . It’s a metallic-coated sheet steel with a coating consisting of 55-percent aluminum, 43.4-percent zinc, and 1.6-percent silicon by weight .

- Z-NAL steel is used for durable roofing applications due to its outstanding corrosion resistance and durability . It has a uniform spangled surface and can be readily bent, rollformed, or drawn .

- Z-NAL steel is also available with a clear, odorless resin coating, known as Z-NAL Plus, which provides a satin-smooth finish .

-

Steel Industry

- Z-NAL is a type of steel that offers two to four times the corrosion resistance of galvanized steel . It’s a metallic-coated sheet steel with a coating consisting of 55-percent aluminum, 43.4-percent zinc, and 1.6-percent silicon by weight .

- Z-NAL steel is used for durable roofing applications due to its outstanding corrosion resistance and durability . It has a uniform spangled surface and can be readily bent, rollformed, or drawn .

- Z-NAL steel is also available with a clear, odorless resin coating, known as Z-NAL Plus, which provides a satin-smooth finish .

-

Millable Polyurethane (MPU) Rubber

- Aluminium hydroxide nanoparticles [nAl(OH)3] were synthesized using continuous ultrasonic cavitation technique . The size and shape of synthesized nanoparticles were confirmed using X-ray diffraction and transmission electron microscopy, which was found to be *55 nm in diameter with needle shape .

- Millable polyurethane (MPU) rubber nanocomposites were prepared with nAl(OH)3 as a filler (0.5–2.5 wt% loading) using two-roll mill and moulded on compression moulding machine . Dicumyl peroxide was used as a curing agent .

- MPU rubber:nAl(OH)3 nanocomposites show improved mechanical, physical and thermal properties compared to pristine MPU composite . This dramatic improvement in properties was due to very small grain size of nAl(OH)3, which facilitates uniform dispersion of nanoparticles within the chains of MPU rubber .

Safety And Hazards

The safety data sheet for Z-1-Nal-OH was not found in the search results. Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances until more specific information is available.

Zukünftige Richtungen

The future directions for Z-1-Nal-OH are not explicitly mentioned in the search results. However, given its synthetic nature and derivation from naphthylalanine, it could potentially find applications in various fields of research1.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.

Eigenschaften

IUPAC Name |

(2S)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYQEAGTPQSPLT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-1-Nal-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.